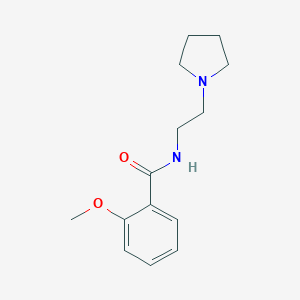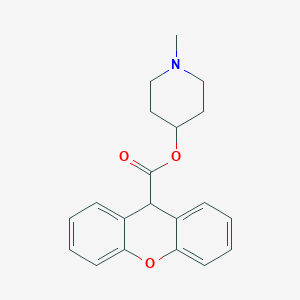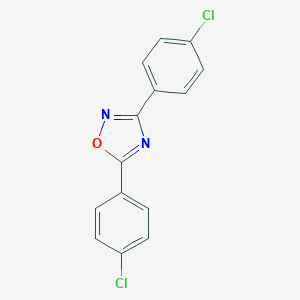
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole, commonly known as CPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a highly versatile molecule that has been found to exhibit a range of biological activities, making it a promising candidate for use in various fields of research.
Mecanismo De Acción
The exact mechanism of action of CPOP is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors.
Efectos Bioquímicos Y Fisiológicos
CPOP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. CPOP has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, CPOP has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPOP in lab experiments is its versatility. It can be easily synthesized and modified to suit various research needs. Additionally, CPOP has been found to exhibit low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using CPOP is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research involving CPOP. One potential area of research is the development of CPOP-based drugs for the treatment of bacterial infections and cancer. Additionally, CPOP may be used in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of CPOP and its potential interactions with cellular targets.
Métodos De Síntesis
CPOP can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by a cyclization reaction with phosphorus oxychloride. The final product is obtained through a condensation reaction with 4-chlorophenylhydrazine.
Aplicaciones Científicas De Investigación
CPOP has been extensively studied for its potential use in various fields of research, including material science, medicinal chemistry, and biological research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. CPOP has also been used in the development of sensors and organic light-emitting diodes.
Propiedades
Número CAS |
158042-17-2 |
|---|---|
Nombre del producto |
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole |
Fórmula molecular |
C14H8Cl2N2O |
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
3,5-bis(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Clave InChI |
LCAYJEXSWVMEKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



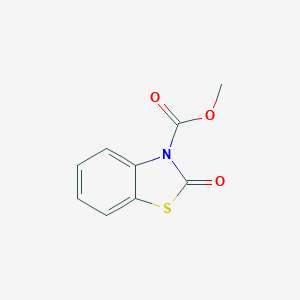
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)

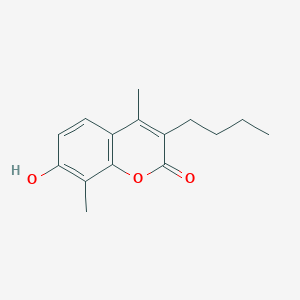
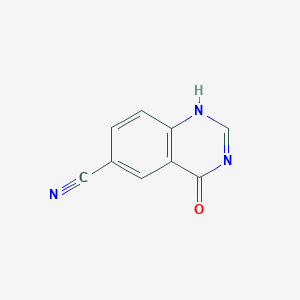
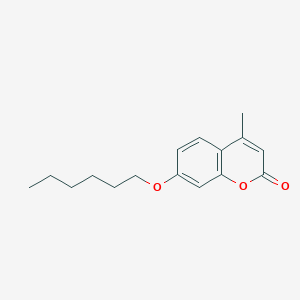
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)
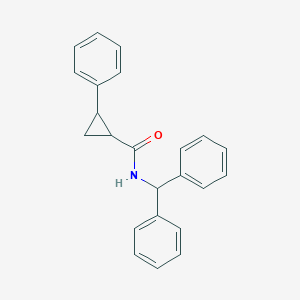
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
